Butyl N-phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMKJROOYMUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165422 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-74-5 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl carbanilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl carbanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Mechanisms
Direct Synthesis Approaches
Direct synthesis methods offer efficient routes to Butyl N-phenylcarbamate, often with high atom economy and under environmentally benign conditions. These approaches typically involve the reaction of simple starting materials in the presence of a catalyst.
Synthesis from Amines and Carbon Dioxide
A prominent direct synthesis of this compound involves the reaction of aniline (B41778) with carbon dioxide in the presence of a suitable catalyst and an alcohol. This method utilizes readily available starting materials and offers a greener alternative to traditional phosgene-based routes.
Titanium alkoxides, particularly titanium n-butoxide (Ti(OnBu)₄), have been demonstrated as effective catalysts for the direct synthesis of carbamates from amines and carbon dioxide. researchgate.netnih.gov In a key study, the reaction of aniline with titanium n-butoxide under a carbon dioxide atmosphere led to the formation of n-butyl N-phenylcarbamate in a nearly quantitative yield. researchgate.net The titanium alkoxide plays a crucial role in activating the amine and facilitating the insertion of carbon dioxide.
The efficiency of the synthesis of n-butyl N-phenylcarbamate using titanium n-butoxide is highly dependent on the reaction conditions. Optimal yields have been achieved under specific parameters of temperature, pressure, and reaction time. For instance, reacting aniline with titanium n-butoxide in acetonitrile (B52724) at 180°C under a carbon dioxide pressure of 5 MPa for 20 minutes resulted in a 99% yield of n-butyl N-phenylcarbamate. researchgate.net The effect of CO2 pressure on the yield is a critical factor, with higher pressures generally favoring the reaction. researchgate.net
Table 1: Effect of CO2 Pressure on the Yield of n-butyl N-phenylcarbamate researchgate.net
| CO2 Pressure (MPa) | Yield (%) |
|---|---|
| 1 | 45 |
| 3 | 88 |
| 5 | 99 |
Reaction conditions: aniline (0.8 mmol), titanium n-butoxide (0.8 mmol), CH3CN (3 mL), 180 °C, 20 min.
A significant advantage of using titanium n-butoxide as a catalyst is its potential for regeneration and reuse. researchgate.net After the initial reaction, the titanium n-butoxide can be regenerated by reacting the resulting titanium species with n-butanol while removing water. researchgate.net This regenerated catalyst has been shown to be reusable in subsequent reactions, maintaining its high activity. researchgate.net This reusability is a key aspect for the development of a sustainable and cost-effective process.
Synthesis from Ureas and Organic Carbonates
An alternative direct synthesis route to carbamates involves the reaction of ureas with organic carbonates. This method offers a 100% atom-efficient pathway and avoids the use of phosgene. ionike.com
A practical and environmentally friendly method for the synthesis of carbamates from ureas and organic carbonates utilizes a heterogeneous catalyst, specifically lanthanum oxide supported on silica (B1680970) (La2O3/SiO2). ionike.com This catalyst has demonstrated high activity and selectivity in the synthesis of a variety of carbamates. ionike.com The catalyst is prepared by a deposition-precipitation method, followed by calcination. ionike.com Characterization studies have shown that the lanthanum species on the silica surface are likely La(OH)3, LaOOH, and hydrated La2O3, with LaOOH being a possible active species. ionike.com
The synthesis of various carbamates has been successfully demonstrated with excellent yields (76–95%) using this catalytic system without the need for an additional solvent. ionike.com The catalyst can be easily separated from the reaction mixture by centrifugation and filtration and can be reused multiple times without significant loss of activity, highlighting its potential for industrial applications. ionike.com
Table 2: Synthesis of Various Carbamates using La2O3/SiO2 Catalyst ionike.com
| Entry | Urea (B33335) | Carbonate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Dicyclohexyl urea | Dimethyl carbonate | Methyl cyclohexyl carbamate (B1207046) | 84 |
| 2 | Di-n-butyl urea | Dimethyl carbonate | Methyl n-butyl carbamate | 91 |
| 3 | Diphenyl urea | Dimethyl carbonate | Methyl phenyl carbamate | 88 |
| 4 | N,N'-carbonyl-bis(4-methylbenzenesulfonamide) | Diethyl carbonate | Ethyl N-(p-toluenesulfonyl)carbamate | 90 |
| 5 | Diphenyl urea | Dibutyl carbonate | Butyl phenyl carbamate | 75 |
Reaction conditions: ureas (5 mmol), carbonates (75 mmol), 5 wt% La2O3/SiO2 catalyst (50 mg), 150 °C, 6–14 h.
Atom Economy Considerations
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no waste generated.
For the synthesis of this compound, the atom economy can be calculated for different synthetic routes. One of the most direct methods is the addition of butanol to phenyl isocyanate.
The balanced chemical equation for this reaction is:
C₆H₅NCO + C₄H₉OH → C₆H₅NHCOOC₄H₉
To calculate the atom economy, the molecular weights of the reactants and the product are required:
Phenyl isocyanate (C₇H₅NO): 119.12 g/mol
Butan-1-ol (C₄H₁₀O): 74.12 g/mol
this compound (C₁₁H₁₅NO₂): 193.24 g/mol
The atom economy is calculated as follows:
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Atom Economy = (193.24 g/mol / (119.12 g/mol + 74.12 g/mol )) x 100%
Atom Economy = (193.24 / 193.24) x 100% = 100%
This addition reaction is an example of a highly efficient process in terms of atom economy, as all the atoms of the reactants are incorporated into the final product. acs.orgorganic-chemistry.org
Alternatively, considering a hypothetical transcarbamoylation reaction for the synthesis of this compound from N,N'-diphenylurea and butanol:
(C₆H₅NH)₂CO + 2 C₄H₉OH → 2 C₆H₅NHCOOC₄H₉ + H₂O
The atom economy for this reaction would be significantly lower due to the formation of water as a byproduct.
Mechanistic Investigations of Urea-Carbonate Pathways
The synthesis of N-phenylcarbamates through urea-carbonate pathways has been investigated, particularly for the production of methyl N-phenylcarbamate from aniline, urea, and methanol (B129727). While specific studies on the butyl analogue are less common, the general mechanism can be inferred.
One proposed pathway involves the reaction of an amine (aniline) with a carbonate (like dimethyl carbonate) or with urea and an alcohol. In the case of using urea and an alcohol, the reaction is believed to proceed through several steps. Initially, urea can decompose at elevated temperatures to produce isocyanic acid (HNCO) and ammonia (B1221849). The isocyanic acid can then react with an alcohol (in this case, butanol) to form a carbamate. However, a more plausible pathway in the presence of a catalyst involves the direct reaction of urea with the alcohol.
A proposed mechanism for the formation of methyl N-phenylcarbamate from aniline, urea, and methanol suggests that the reaction can be catalyzed by various agents. The process is complex and can involve side reactions such as the N-methylation of aniline. The main reaction is thought to involve the nucleophilic attack of the alcohol on the carbonyl group of urea, followed by the elimination of ammonia to form the carbamate.
Addition of Alcohols to Phenyl Isocyanate
The reaction of phenyl isocyanate with alcohols is a common and efficient method for the synthesis of N-phenylcarbamates. This reaction is a nucleophilic addition to the cumulative double bond system of the isocyanate group.
Strong bases can catalyze the addition of alcohols to isocyanates. Lithium tert-butoxide (LiOtBu) is a strong, non-nucleophilic base that can be used for this purpose. The catalytic cycle is proposed to involve the deprotonation of the alcohol by the lithium tert-butoxide to form a more nucleophilic alkoxide.
The mechanism proceeds as follows:
Deprotonation of the alcohol: Lithium tert-butoxide, being a strong base, deprotonates butanol to form lithium butoxide and tert-butanol (B103910). C₄H₉OH + LiOC(CH₃)₃ ⇌ C₄H₉OLi + (CH₃)₃COH
Nucleophilic attack: The resulting lithium butoxide is a more potent nucleophile than butanol itself. It attacks the electrophilic carbon of the isocyanate group in phenyl isocyanate.
Protonation: The intermediate formed is then protonated, likely by the tert-butanol generated in the first step, to yield the final product, this compound, and regenerate the lithium tert-butoxide catalyst.
The use of a strong base like lithium tert-butoxide can significantly accelerate the rate of the reaction, especially with sterically hindered alcohols or isocyanates. orgsyn.org
Isocyanates are key intermediates in the synthesis of carbamates. Phenyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the nitrogen and oxygen atoms, which makes the central carbon atom susceptible to nucleophilic attack.
In the context of carbamate synthesis, the isocyanate group serves as the electrophilic partner. The reaction mechanism for the uncatalyzed addition of an alcohol to an isocyanate is believed to involve the formation of a transient intermediate. Theoretical studies on the aminolysis of phenyl N-phenylcarbamate suggest that a reaction pathway involving an isocyanate intermediate is energetically favorable. nih.gov In the synthesis of this compound from phenyl isocyanate and butanol, the phenyl isocyanate itself is the key reactant that provides the N-phenylcarbamoyl moiety.
The formation of isocyanate intermediates is also a crucial step in other synthetic routes to carbamates, such as the thermal decomposition of other carbamates. For example, methyl N-phenylcarbamate can be thermally decomposed to yield phenyl isocyanate and methanol. researchgate.netresearchgate.net This reactive phenyl isocyanate can then be trapped by a different alcohol, such as butanol, to form the desired this compound in a transurethanization reaction.
Formation as Intermediates or Byproducts
In Dialkyl Carbonate Production Processes
This compound can potentially be formed as a byproduct during certain dialkyl carbonate production processes, particularly those that utilize urea as a feedstock. The synthesis of dibutyl carbonate, for instance, can be achieved through the alcoholysis of urea with butanol. google.comgoogle.com A major byproduct of this reaction is ammonia. google.com
In an industrial setting, the presence of impurities in the feedstocks can lead to side reactions. If the butanol feedstock is contaminated with aniline (phenylamine), or if aniline is present from other process streams, it could react with intermediates of the urea alcoholysis process. Urea can decompose at elevated temperatures to form isocyanic acid and ammonia. The isocyanic acid could react with any aniline present to form phenylurea. Subsequently, this phenylurea could undergo alcoholysis with butanol to yield this compound. While not a desired product, this pathway illustrates how the compound could arise as a byproduct under specific process conditions and in the presence of nitrogen-containing impurities.
In Metathesis Reactions of Carbon Dioxide and Phenyl Isocyanate
This compound is a known product in the catalytic metathesis reaction between carbon dioxide (CO2) and phenyl isocyanate. libretexts.orgnih.gov This reaction is effectively promoted by Group IV metal alkoxides, such as titanium(IV) n-butoxide and zirconium(IV) n-butoxide. In these reactions, this compound is not the primary metathesis product but arises from the insertion of phenyl isocyanate into the metal-butoxide bond of the catalyst. nih.gov
Metal Alkoxide Catalysis (e.g., Titanium, Zirconium)
The use of titanium and zirconium n-butoxides as catalysts for the metathesis of phenyl isocyanate has been shown to produce this compound as one of the significant products. nih.gov The carbamate results from the mono-insertion of a phenyl isocyanate molecule into the metal-oxygen bond of the metal alkoxide catalyst.
Stoichiometric reactions involving Ti(OⁿBu)₄ and phenyl isocyanate demonstrate the formation of this compound alongside other products. For example, in a reaction using 10 mol% of Ti(OⁿBu)₄ over 48 hours, this compound was identified as 25% of the product mixture. When using zirconium alkoxide under similar conditions, the formation of the carbamate was also observed, highlighting that this insertion pathway is a general feature of these Group IV metal alkoxide catalysts in this reaction system. nih.gov
Table 2: Products Formed in the Catalytic Metathesis of Phenyl Isocyanate
| Entry | Catalyst | Mol% | Time (h) | This compound (%) | Other Products (%) |
|---|---|---|---|---|---|
| 1 | Ti(OⁿBu)₄ | 10 | 48 | 25 | 75 |
Data derived from the catalytic metathesis of phenyl isocyanate with Ti and Zr alkoxides. nih.gov
Mechanistic Role as an Insertion Product
This compound is classically formed through a reaction that can be mechanistically described as an insertion process. This occurs via the nucleophilic addition of an alcohol to an isocyanate. In the specific synthesis of this compound, the butanol molecule acts as the nucleophile and "inserts" across the highly electrophilic carbon-nitrogen double bond of phenyl isocyanate.
The fundamental mechanism proceeds as follows: the oxygen atom of the butanol's hydroxyl group attacks the carbonyl carbon of the isocyanate group (–N=C=O). Simultaneously, the hydrogen atom from the alcohol's hydroxyl group is transferred to the nitrogen atom of the isocyanate. This concerted nucleophilic addition results in the formation of the carbamate (or urethane) linkage. kuleuven.bechegg.com
The reaction can be depicted in one step, although the presence of catalysts or specific solvent conditions can influence the transition state. ugent.be Studies on the reaction between phenyl isocyanate and 1-butanol (B46404) have been conducted to understand the kinetics of this transformation. acs.org The reaction mechanism is sensitive to the concentration of the alcohol; at higher concentrations, alcohol molecules can form hydrogen-bonded clusters (dimers, trimers), which may act as the reactive species. kuleuven.benih.gov Theoretical studies suggest that the reaction may involve multiple alcohol molecules in the transition state, facilitating the proton transfer and lowering the activation energy. kuleuven.be This multimolecular intervention highlights a cooperative effect where additional alcohol molecules assist in the insertion process. kuleuven.be
The general mechanism for the formation of a carbamate from an isocyanate and an alcohol is illustrated below:
RN=C=O + R'OH → RNHCOOR' wikipedia.org
In the context of this compound, R is a phenyl group and R' is a butyl group. The reaction is often facilitated by base catalysts, such as tertiary amines, which can activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity. rsc.orgresearchgate.net
Table 1: Key Mechanistic Aspects of Carbamate Formation as an Insertion Product
| Mechanistic Feature | Description | Relevant Species |
| Nucleophilic Attack | The oxygen of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the isocyanate. | 1-Butanol, Phenyl Isocyanate |
| Proton Transfer | The hydrogen from the alcohol's hydroxyl group is transferred to the nitrogen of the isocyanate. | 1-Butanol, Phenyl Isocyanate |
| Transition State | Can be a simple bimolecular interaction or involve clusters of alcohol molecules, especially at high concentrations. | Phenyl Isocyanate, 1-Butanol (monomers and/or clusters) |
| Catalysis | Often catalyzed by bases (e.g., tertiary amines) which can increase the nucleophilicity of the alcohol. | Tertiary Amines |
As Byproducts in Complex Organic Reactions
The formation of this compound can occur as an unintended side reaction or byproduct in various complex organic syntheses. This typically happens when the necessary precursors—a source of phenyl isocyanate (or a related reactive intermediate) and butanol—are present in a reaction mixture, even if they are not the primary intended reactants.
One common scenario for the formation of carbamates as byproducts is during reactions that generate isocyanates in situ. For example, the Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol is a well-known method for synthesizing carbamates. organic-chemistry.org If a reaction is designed to generate phenyl isocyanate for a different purpose, but butanol is present (perhaps as a solvent or an impurity), the isocyanate can be trapped by the butanol to form this compound as a significant byproduct. organic-chemistry.org
Similarly, in reactions involving amines, carbon dioxide, and alkylating agents, carbamates can be formed. acs.org For instance, in a synthesis aiming to produce a different N-alkylated product from aniline and a butyl-containing electrophile, the presence of CO₂ (from the atmosphere or as a reagent) could lead to the formation of a carbamate intermediate. Subsequent reaction pathways might yield this compound, especially under elevated temperatures which can favor side reactions. nih.gov Research into the synthesis of carbamates from CO₂, amines, and alkyl halides has shown that N-alkylated byproducts can form, and controlling reaction conditions such as temperature and pressure is crucial to minimize these undesired products. acs.orgnih.gov
The presence of carbamates as byproducts is a significant consideration in industrial processes, where minimizing side reactions is key to ensuring product purity and yield. google.com For example, in the production of polyurethanes, which involves the reaction of diisocyanates with polyols, side reactions can occur if monofunctional alcohols like butanol are present, leading to chain termination and the formation of simple carbamates.
Table 2: Conditions Favoring Byproduct Formation of this compound
| Reaction Type | Precursors Present | Conditions Favoring Byproduct Formation |
| Curtius Rearrangement | Phenyl acyl azide, Butanol | Butanol used as a solvent or present as an impurity during the in situ generation of phenyl isocyanate. |
| Reactions with Phosgene Derivatives | Aniline, Butanol, Phosgene/Chloroformate | Incomplete reaction or side reaction where butanol intercepts a phenylcarbamoyl chloride intermediate. |
| Three-Component Couplings | Aniline, CO₂, Butyl Halide | Sub-optimal conditions (e.g., high temperature) leading to side reactions instead of the desired product. acs.orgnih.gov |
| Polyurethane Synthesis | Diisocyanates, Polyols, Butanol | Butanol present as an impurity acting as a chain terminator. |
Chemical Reactivity and Transformation Studies
Oxidation Reactions
The oxidation of carbamates can lead to a variety of products depending on the oxidizing agent and the specific structure of the carbamate (B1207046). While direct oxidative studies on Butyl N-phenylcarbamate are not extensively documented, the synthesis of phenyl carbamates can be achieved through oxidative coupling methods.
One approach to forming carbamate derivatives involves the oxidative cross-coupling of phenols with formamides. This method represents a synthetic route to carbamates rather than a direct oxidation of a pre-existing carbamate like this compound.
In the context of forming phenyl carbamates via oxidation, specific reagents and conditions are employed. For instance, the synthesis of phenyl carbamates has been demonstrated using iron (II) bromide as a catalyst in an oxidative cross-coupling reaction between phenols and formamides. tandfonline.com This process highlights the conditions under which the carbamate linkage can be formed through an oxidative pathway.
| Reaction Type | Reagents | Catalyst | Outcome |
| Oxidative Coupling | Phenols, Formamides | Iron (II) Bromide | Formation of Phenyl Carbamates tandfonline.com |
Reduction Reactions
The carbamate group in this compound is susceptible to reduction by strong reducing agents, leading to the cleavage of the ester and amide bonds.
The reduction of a carbamate typically yields an amine from the N-substituted portion and alcohols from the carbonyl and O-substituted portions. For this compound, complete reduction would be expected to break the molecule into aniline (B41778) (from the N-phenyl group) and butanol (from the butyl ester group), with the carbonyl group being reduced to a methanol (B129727) equivalent.
The choice of reducing agent is critical in determining the outcome of the reaction.
Lithium Aluminum Hydride (LiAlH₄): As a potent reducing agent, LiAlH₄ is capable of reducing esters, carboxylic acids, and amides. wikipedia.orglibretexts.org It is expected to effectively reduce this compound to its constituent amine and alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon.
Sodium Borohydride (NaBH₄): This is a milder reducing agent compared to LiAlH₄. ucalgary.ca NaBH₄ is generally effective for the reduction of aldehydes and ketones but is typically unable to reduce esters, amides, or carboxylic acids under standard conditions. libretexts.orgwikipedia.orgmasterorganicchemistry.com Therefore, this compound is expected to be resistant to reduction by sodium borohydride.
| Reducing Agent | Substrate | Expected Products | Reactivity |
| Lithium Aluminum Hydride (LiAlH₄) | This compound | Aniline, Butanol | High wikipedia.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | This compound | No reaction | Low to None libretexts.orgmasterorganicchemistry.com |
Nucleophilic Substitution Reactions
The carbonyl carbon of the carbamate group in this compound is electrophilic and can be attacked by nucleophiles, leading to substitution reactions. These reactions often proceed through an elimination-addition mechanism.
Studies on the alkaline hydrolysis and aminolysis of phenyl N-phenylcarbamates, which are structurally very similar to this compound, suggest that these reactions proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.gov This mechanism involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the phenoxide (or in this case, butoxide) group to form a phenyl isocyanate intermediate. The isocyanate is then rapidly attacked by the nucleophile (hydroxide or an amine).
For example, the aminolysis of phenyl N-phenylcarbamate with various amines, including n-butylamine, has been shown to favor a reaction pathway involving an isocyanate intermediate. nih.gov Similarly, the alkaline hydrolysis of substituted phenyl N-phenylcarbamates is also consistent with an E1cB mechanism. rsc.org This reactivity is also observed in the reaction of phenylcarbamates with tetra-n-butylammonium fluoride (B91410) (TBAF), where primary amine-derived carbamates form ureas via an isocyanate intermediate. acs.orgnih.gov
| Reaction Type | Nucleophile | Proposed Intermediate | Final Product |
| Alkaline Hydrolysis | Hydroxide Ion | Phenyl Isocyanate | Aniline, Carbon Dioxide, Butanol |
| Aminolysis | Amine (e.g., R-NH₂) | Phenyl Isocyanate | N,N'-disubstituted Urea (B33335) |
Role in Complex Organic Molecule Synthesis
Carbamates are a crucial class of compounds in organic synthesis, frequently employed as protecting groups for amines due to their stability under various conditions and the relative ease of their removal. mit.edu The N-aryl carbamate functional group, specifically the tert-butyl carbamate (Boc) derivative, is widely used in peptide synthesis and other complex molecular constructions. mit.edu
The synthesis of N-aryl carbamates can be achieved through several methods, including the reaction of alcohols with isocyanates, which are often generated in situ via rearrangements like the Curtius or Hofmann rearrangements. mit.edu An efficient palladium-catalyzed method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, providing direct access to a wide range of N-aryl carbamates. mit.edu
Thermal Decomposition Studies
The thermal decomposition of alkyl N-arylcarbamates, particularly tert-butyl N-phenylcarbamate, has been studied extensively to understand its products, kinetics, and mechanism.
Product Analysis: Carbon Dioxide, Olefins, and Amines
When heated, t-butyl N-phenylcarbamate primarily decomposes to yield three main products: carbon dioxide, an olefin (specifically isobutylene), and an amine (aniline). cdnsciencepub.comcdnsciencepub.com In some cases, small quantities of diarylurea, such as diphenylurea, have also been identified as minor byproducts. cdnsciencepub.comcdnsciencepub.com The decomposition reaction can be represented as follows:
ArNHCOOC(CH₃)₃ → ArNH₂ + CO₂ + CH₂=C(CH₃)₂ cdnsciencepub.com
The yields of the primary products are generally high, indicating this is the predominant decomposition pathway. cdnsciencepub.com
| Aryl Group | Amine Yield (%) | Urea Yield (%) | Total ArNH-Containing Products (%) |
|---|---|---|---|
| p-Nitrophenyl | 94 | 4 | 98 |
| m-Nitrophenyl | 92 | 6 | 98 |
| m-Chlorophenyl | 85 | 12 | 97 |
| p-Chlorophenyl | 85 | 12 | 97 |
| Phenyl | 84 | 14 | 98 |
| m-Tolyl | 84 | 13 | 97 |
| p-Tolyl | 82 | 15 | 97 |
| p-Methoxyphenyl | 80 | 16 | 96 |
Kinetic Studies and Rate Law Determination
Kinetic studies of the thermal decomposition of t-butyl N-phenylcarbamate demonstrate that the reaction follows a first-order rate law. cdnsciencepub.comcdnsciencepub.com The rate of decomposition can be monitored by measuring the evolution of carbon dioxide or isobutylene, or by following the disappearance of the reactant itself. cdnsciencepub.com The rate constants determined by these different methods are consistent, confirming that the formation of the amine, carbon dioxide, and olefin occurs concomitantly in the rate-determining step. cdnsciencepub.com
| Aryl Group | Hammett σ Constant | Rate Constant (k_CO₂) (s⁻¹ x 10⁵) |
|---|---|---|
| p-Nitrophenyl | 1.27 | 19.77 |
| m-Nitrophenyl | 0.71 | 14.21 |
| m-Chlorophenyl | 0.37 | 7.33 |
| p-Chlorophenyl | 0.23 | 6.20 |
| Phenyl | 0.00 | 4.43 |
| m-Tolyl | -0.07 | 3.80 |
| p-Tolyl | -0.17 | 4.07 |
| p-Methoxyphenyl | -0.27 | 3.10 |
Mechanistic Elucidation: Charge-Separated Cyclic Transition States
The mechanism proposed for the thermal decomposition of t-butyl N-phenylcarbamate involves a cyclic transition state. cdnsciencepub.comcdnsciencepub.com The kinetic data, including the influence of substituents on the phenyl ring, support a mechanism with a charge-separated cyclic transition state. cdnsciencepub.com The magnitude of the Hammett ρ factor (approximately +0.54) suggests that there is a development of negative charge on the nitrogen atom in the transition state, which is stabilized by electron-withdrawing groups. cdnsciencepub.com This is consistent with a concerted, non-synchronous six-membered cyclic transition state where the hydrogen from the nitrogen is transferred to the ester oxygen, leading to the elimination of the olefin and the formation of an unstable carbamic acid, which then fragments into the amine and carbon dioxide. researchgate.net The transition states for carbamate pyrolysis are considered more polar than those for similar ester pyrolyses. researchgate.net
Influence of Solvent and Substituents on Decomposition Pathways
Both solvent polarity and the nature of substituents on the aromatic ring influence the decomposition rate.
Substituents: As indicated by kinetic studies, electron-withdrawing substituents on the phenyl ring increase the rate of decomposition. cdnsciencepub.com A Hammett plot of log(k) versus the σ constant yields a positive slope (ρ = +0.54), confirming that the reaction is facilitated by substituents that can stabilize a partial negative charge on the amine nitrogen in the transition state. cdnsciencepub.com
Solvent: The effect of the solvent on the rate constants for the decomposition of t-butyl N-phenylcarbamate is relatively small. cdnsciencepub.com However, solvent properties do affect the enthalpies and entropies of activation. cdnsciencepub.com In solvents like ethylene (B1197577) glycol, which can promote ionization, increased reaction rates are observed, suggesting a mechanism with greater carbonium ion character may be operating in parallel. cdnsciencepub.com In less polar solvents like dodecane (B42187) and diphenyl ether, the primary cyclic mechanism is dominant. cdnsciencepub.com
Enantioselective C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the construction of chiral amines, amides, and carbamates that are prevalent in pharmaceuticals and bioactive molecules. researchgate.netnih.gov The reactivity of carbamates, such as this compound, can be harnessed in asymmetric transformations to create stereochemically defined products. These reactions often proceed through highly reactive intermediates, and their stereochemical outcome is dictated by chiral catalysts.
Proton-Coupled Electron Transfer (PCET) represents a fundamental activation mechanism in which both a proton and an electron are transferred, often in a concerted step. acs.orgnih.gov This process can overcome the high energetic barriers associated with traditional stepwise pathways by avoiding high-energy charged intermediates. acs.org In the context of C-N bond formation, PCET is a powerful strategy for the homolytic activation of N-H bonds in amides and carbamates. princeton.edu
The activation of an N-H bond via PCET generates a nitrogen-centered radical, a key intermediate for subsequent bond-forming reactions. nih.govprinceton.edu By coupling a favorable proton transfer with an electron transfer, PCET provides a lower-energy pathway for homolysis. princeton.edu This mechanism is particularly advantageous for activating the relatively strong N-H bonds found in carbamates under mild conditions. acs.orgprinceton.edu Photocatalysis is often employed to facilitate these transformations, where an excited-state photocatalyst can act as a potent oxidant or reductant to initiate the PCET event. acs.org
The general scheme for PCET activation of a carbamate N-H bond is as follows:
Step 1: A carbamate substrate, a PCET catalyst (often a combination of a photocatalyst and a base or acid), and a reaction partner are brought together.
Step 2: Upon photoexcitation, an electron transfer occurs between the photocatalyst and the carbamate, coupled with a proton transfer to a suitable acceptor (or from a donor in reductive PCET).
Step 3: This concerted process generates a key N-centered radical intermediate from the carbamate.
Step 4: The highly reactive radical then engages in the desired C-N bond-forming reaction, such as addition to an alkene.
This approach allows for the generation of radical intermediates directly from common functional groups under conditions that are often milder than traditional methods. princeton.edu
Nitrogen-centered radicals (NCRs) are highly reactive intermediates that are pivotal in the construction of C-N bonds. nih.govnih.gov Their generation from stable precursors like amides and carbamates has become a significant focus in synthetic chemistry. researchgate.netnih.gov Copper-catalyzed reactions, for instance, have emerged as a sustainable and promising approach to generate NCRs for C-N bond formation. nih.gov
Once generated, typically through processes like PCET or by the action of a catalyst and an oxidant, the N-centered radical derived from a carbamate can undergo several types of transformations:
Intramolecular Addition: The radical can add to a tethered π-system (like an alkene or arene) within the same molecule, leading to the formation of heterocyclic structures. This cyclization is a powerful method for building molecular complexity. acs.org
Intermolecular Addition: The NCR can add to an external unsaturated C-C bond, directly forming a new C-N bond. nih.gov
Hydrogen Atom Transfer (HAT): An N-centered radical can abstract a hydrogen atom from a C-H bond, typically intramolecularly, to generate a carbon-centered radical. This radical can then undergo further reactions, effectively functionalizing a remote C-H bond. researchgate.netnih.gov
The versatility of N-centered radicals makes them valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds. researchgate.net
To control the stereochemistry of C-N bond formation, chiral catalysts are employed. These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. Transition metals, particularly copper, are frequently used in these asymmetric transformations. rsc.orgrsc.org
For example, copper-catalyzed asymmetric reactions have been developed to synthesize axially chiral carbamates. rsc.orgrsc.org In a typical reaction, a chiral ligand coordinates to the copper center, and this complex then catalyzes the reaction, inducing enantioselectivity. A dual nickel/photoredox catalyst system has also been used for the asymmetric three-component carbosulfonylation of N-vinyl carbamates, demonstrating the concurrent and enantiocontrolled formation of C-C and C-S bonds. frontiersin.orgnih.gov
The development of effective chiral catalysts is crucial for the practical application of these C-N bond-forming reactions in synthesizing enantiomerically pure compounds. nih.gov The choice of metal, the design of the chiral ligand, and the reaction conditions are all critical factors that determine the yield and enantioselectivity of the final product. frontiersin.orgnih.gov
Consecutive Isocyanate Reactions
The synthesis of this compound from phenyl isocyanate and 1-butanol (B46404) is the primary urethane-forming reaction. However, due to the high reactivity of the isocyanate group, especially when in excess or at elevated temperatures, consecutive reactions can occur. ebrary.net The most significant of these is the reaction of the newly formed urethane (B1682113) with another molecule of isocyanate to form an allophanate (B1242929). ebrary.nettandfonline.com
The formation of an allophanate occurs when the active hydrogen on the nitrogen atom of the urethane group reacts with another isocyanate molecule. ebrary.net In the specific case of this compound, it can react with an additional molecule of phenyl isocyanate to yield n-butyl-α,γ-diphenyl allophanate. tandfonline.comtandfonline.com
The reaction proceeds as follows: Reaction 1 (Urethane Formation): Phenyl Isocyanate + 1-Butanol → this compound
Reaction 2 (Allophanate Formation): this compound + Phenyl Isocyanate ⇌ n-Butyl-α,γ-diphenyl allophanate
This second reaction is typically slower than the initial urethane formation because the N-H proton in the urethane is less reactive than the O-H proton in the alcohol. ebrary.net Allophanate formation is often considered a side reaction in polyurethane synthesis but can be intentionally promoted to introduce cross-linking and modify polymer properties. ebrary.net The reaction is reversible, and allophanate linkages can dissociate back to urethane and isocyanate at temperatures above 100-150°C. ebrary.net
The rate of allophanate formation is highly dependent on temperature and the presence of catalysts. ebrary.nettandfonline.com Without a catalyst, the reaction generally requires temperatures above 100°C. tandfonline.com However, catalysts such as organotin compounds (e.g., dibutyltin (B87310) dilaurate) can significantly accelerate the reaction even at lower temperatures. tandfonline.comresearchgate.net
Kinetic studies have been performed to quantify the rates of these consecutive reactions. In a model study of the reaction between phenyl isocyanate and 1-butanol catalyzed by dibutyltin dilaurate, the rate and equilibrium constants for the formation of n-butyl-α,γ-diphenyl allophanate were determined. tandfonline.comtandfonline.com
The partitioning of reaction products depends heavily on the initial molar ratio of isocyanate to alcohol (NCO/OH) and the catalyst used. rsc.org With certain base catalysts, the rate of allophanate formation can become comparable to or even exceed the rate of urethane formation, leading to different product distributions. rsc.org A proposed two-step mechanism for urethane formation in the presence of excess isocyanate suggests that the allophanate acts as an intermediate. nih.govnih.gov This pathway involves the formation of the allophanate, which then decomposes to release an isocyanate molecule and form the final urethane product. nih.govnih.gov
Below is a table summarizing kinetic data for the formation of n-butyl-α,γ-diphenyl allophanate from this compound and phenyl isocyanate in 1,4-dioxane, catalyzed by dibutyltin dilaurate.
| Temperature (°C) | Rate Constant (k2) (L·mol-1·s-1) x 105 | Equilibrium Constant (K2) (L·mol-1) |
|---|---|---|
| 50 | 1.1 | 1.5 |
| 70 | 3.5 | 1.1 |
| 90 | 9.7 | 0.8 |
Influence of Catalysts, Stoichiometry, Temperature, and Solvent
The chemical reactivity and transformation of this compound are significantly influenced by several key parameters, including the choice of catalyst, the stoichiometric ratios of reactants, the reaction temperature, and the solvent system employed. Research into the synthesis of this compound, particularly through CO2 fixation, has shed light on how these factors can be optimized to achieve high conversion rates and product selectivity.
Influence of Catalysts
The selection of a catalyst is crucial in the synthesis of this compound. One notable advancement in this area is the use of a modified Graphene Oxide (GO) based zinc composite, specifically a diethylenetriamine (B155796) functionalized Graphene Oxide based zinc metal catalyst (Zn(II)DETA@GO). sci-hub.seresearchgate.net This heterogeneous catalyst has demonstrated high efficiency in the formation of organic carbamates via CO2 fixation under mild conditions. sci-hub.se
The catalytic activity is essential, as demonstrated in a model reaction for the formation of this compound from aniline and n-butyl bromide. In the absence of the Zn(II)DETA@GO catalyst, no reaction was observed between the substrates even after 24 hours at room temperature under 1 atm of CO2 pressure. researchgate.net This highlights the indispensability of the catalyst in facilitating this transformation.
Influence of Stoichiometry (Catalyst Amount) and Reaction Time
The amount of catalyst used and the duration of the reaction are critical, interdependent variables. Studies optimizing the synthesis of this compound have systematically varied the catalyst amount and reaction time to maximize substrate conversion.
For the reaction between aniline and n-butyl bromide in the presence of the Zn(II)DETA@GO catalyst, it was found that increasing the amount of the catalyst could significantly reduce the required reaction time while achieving complete conversion. researchgate.net For instance, with 20 mg of the catalyst, a 58% conversion was achieved in 5 hours. researchgate.net By doubling the catalyst amount to 40 mg, a 100% conversion of the substrates was achieved in just 3 hours under the same conditions of room temperature and 1 atm CO2 pressure. researchgate.net
The detailed findings from this optimization study are presented in the table below.
Table 1: Variation of Catalyst Amount and Reaction Time for the Formation of this compound
| Entry | Catalyst Amount (mg) | Time (h) | CO2 Pressure (atm) | GC Conversion (%) |
|---|---|---|---|---|
| 1 | 0 | 24 | 1 | No Reaction |
| 2 | 20 | 5 | 1 | 58 |
| 3 | 30 | 4 | 1 | 82 |
| 4 | 40 | 3 | 1 | 100 |
| 5 | 40 | 5 | 1 | 100 |
This table is based on data from the synthesis of this compound from aniline and n-butyl bromide using a Zn(II)DETA@GO catalyst. researchgate.net
Influence of Temperature and Solvent
While the aforementioned studies successfully synthesized this compound at room temperature, it is a general principle in chemical kinetics that temperature can significantly influence reaction rates. However, the use of a highly efficient catalyst like Zn(II)DETA@GO allows for energy-efficient synthesis at ambient temperatures. sci-hub.se
The synthesis of this compound from aniline, n-butyl bromide, and CO2 was effectively carried out under solvent-free conditions at room temperature, which is advantageous from an environmental and economic perspective. researchgate.net The ability to proceed without a solvent is a key feature of the optimized reaction conditions.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Butyl N-phenylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation and analysis of conformational isomers.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), presents distinct signals corresponding to the different proton environments within the molecule. Analysis of a 250 MHz spectrum reveals the following characteristic chemical shifts (δ) in parts per million (ppm) rsc.org:
Aromatic Protons (C₆H₅): A multiplet observed in the range of δ 7.32-7.21 ppm is assigned to the four protons on the phenyl ring. A separate multiplet for the remaining phenyl proton appears between δ 7.00-6.96 ppm.
Amine Proton (NH): A broad singlet at approximately δ 6.68 ppm corresponds to the proton of the carbamate (B1207046) nitrogen. The broadness of this signal is characteristic of amine protons.
Oxymethylene Protons (O-CH₂): The two protons of the methylene (B1212753) group attached to the oxygen atom are observed as a triplet at δ 4.10 ppm with a coupling constant (J) of 7.5 Hz. This splitting pattern arises from the coupling with the adjacent methylene group in the butyl chain.
Butyl Chain Protons: The internal methylene groups of the butyl chain appear as multiplets. Specifically, the two protons adjacent to the oxymethylene group are found as a multiplet at δ 1.59 ppm. The next methylene group in the chain is observed as a multiplet at δ 1.30 ppm.
Terminal Methyl Protons (CH₃): The three protons of the terminal methyl group of the butyl chain resonate as a triplet at δ 0.88 ppm with a J value of 7.5 Hz, resulting from coupling with the neighboring methylene group.
The following table summarizes the ¹H NMR spectral data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (C₆H₅) | 7.32-7.21 | Multiplet | |
| Phenyl (C₆H₅) | 7.00-6.96 | Multiplet | |
| Amine (NH) | 6.68 | Broad Singlet | |
| Oxymethylene (O-CH₂) | 4.10 | Triplet | 7.5 |
| Methylene (CH₂) | 1.59 | Multiplet | |
| Methylene (CH₂) | 1.30 | Multiplet | |
| Methyl (CH₃) | 0.88 | Triplet | 7.5 |
Data obtained from a 250 MHz spectrum in CDCl₃.
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. In a 63 MHz spectrum using CDCl₃ as the solvent, the following chemical shifts are observed rsc.org:
Carbonyl Carbon (C=O): The carbon of the carbonyl group in the carbamate linkage shows a signal at δ 153.8 ppm.
Aromatic Carbons (C₆H₅): The carbon atom of the phenyl ring attached to the nitrogen appears at δ 138.0 ppm. The other aromatic carbons resonate at δ 129.0 ppm, δ 123.3 ppm, and δ 118.7 ppm.
Oxymethylene Carbon (O-CH₂): The carbon atom of the methylene group bonded to the oxygen has a chemical shift of δ 65.1 ppm.
Butyl Chain Carbons: The remaining carbon atoms of the butyl chain are found at δ 31.0 ppm, δ 19.1 ppm, and δ 13.7 ppm for the terminal methyl group.
A summary of the ¹³C NMR spectral data is presented in the table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 153.8 |
| Aromatic (C-N) | 138.0 |
| Aromatic (CH) | 129.0 |
| Aromatic (CH) | 123.3 |
| Aromatic (CH) | 118.7 |
| Oxymethylene (O-CH₂) | 65.1 |
| Methylene (CH₂) | 31.0 |
| Methylene (CH₂) | 19.1 |
| Methyl (CH₃) | 13.7 |
Data obtained from a 63 MHz spectrum in CDCl₃.
The C-N bond in carbamates exhibits partial double bond character, which leads to restricted rotation and the potential for cis and trans rotational isomers (rotamers) nih.gov. NMR spectroscopy is a powerful technique to study these conformational equilibria. The different spatial arrangement of the substituents around the C-N bond in the rotamers results in distinct chemical environments for the nuclei, which can lead to separate signals in the NMR spectrum, particularly at low temperatures where the rate of interconversion is slow mst.edu.
In the case of N-monoalkyl substituted amides, it has been observed that the signals for the carbonyl carbon and the first two carbons of the alkyl substituent of the trans isomer typically appear downfield compared to the corresponding signals of the cis isomer nih.gov. By analyzing the relative intensities of these signals, the equilibrium constant between the rotamers can be determined. Variable temperature (VT) NMR studies can also be employed to determine the energy barrier for the rotation around the C-N bond mst.edu. For this compound, such studies would involve monitoring the coalescence of the signals corresponding to the different rotamers as the temperature is increased.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing a characteristic fingerprint of the functional groups present.
The IR spectrum of a carbamate is characterized by several key absorption bands. For iso-Butyl phenylcarbamate, a close isomer of this compound, the following vibrational frequencies (in cm⁻¹) have been reported from a KBr pellet rsc.org:
N-H Stretching: A strong band at 3311 cm⁻¹ is attributed to the stretching vibration of the N-H bond.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed at 3138 cm⁻¹ and 3057 cm⁻¹. Aliphatic C-H stretching from the butyl group appears as strong bands at 2974 cm⁻¹ and 2960 cm⁻¹, with a medium band at 2875 cm⁻¹.
C=O Stretching (Amide I band): A very strong absorption at 1705 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group.
N-H Bending and C-N Stretching (Amide II band): A strong band at 1542 cm⁻¹ is assigned to the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.
Aromatic C=C Stretching: A strong band at 1601 cm⁻¹ and a medium band at 1444 cm⁻¹ correspond to the C=C stretching vibrations within the phenyl ring.
C-O Stretching: A very strong band at 1233 cm⁻¹ is due to the stretching of the C-O bond.
Aromatic C-H Bending: Strong bands at 760 cm⁻¹ and 696 cm⁻¹ are characteristic of out-of-plane C-H bending of the monosubstituted phenyl ring.
The following table summarizes the main IR absorption bands for iso-Butyl phenylcarbamate, which are expected to be very similar for this compound.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3311 | Strong |
| Aromatic C-H Stretch | 3138, 3057 | Medium |
| Aliphatic C-H Stretch | 2974, 2960, 2875 | Strong, Medium |
| C=O Stretch (Amide I) | 1705 | Very Strong |
| Aromatic C=C Stretch | 1601 | Strong |
| Amide II (N-H bend, C-N stretch) | 1542 | Strong |
| Aromatic C=C Stretch | 1444 | Medium |
| C-O Stretch | 1233 | Very Strong |
| Aromatic C-H Bend | 760, 696 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the analysis of carbamates, including this compound, by GC-MS presents challenges due to their thermal lability. scispec.co.thproquest.com Many carbamates are prone to degradation at the high temperatures typically used in GC injectors, which can complicate analysis and require carefully controlled conditions or derivatization techniques. scispec.co.thnih.gov
When analyzing N-aryl carbamates, the general approach involves electron ionization (EI), which leads to characteristic fragmentation patterns. While specific experimental data for this compound is not extensively published, predicted mass spectrometry data provides insight into its likely behavior. The fragmentation would involve the cleavage of the ester and amide bonds, leading to ions corresponding to the butyl group, the phenyl isocyanate radical cation, and other fragments. For the related compound, tert-Butyl N-phenylcarbamate, the National Institute of Standards and Technology (NIST) library indicates a main library with 55 total peaks, demonstrating a complex fragmentation pattern under GC-MS conditions. nih.gov
Predicted mass spectrometry data for this compound highlights several potential adducts and their corresponding mass-to-charge ratios (m/z), which are crucial for identification.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.11756 | 143.3 |
| [M+Na]⁺ | 216.09950 | 149.1 |
| [M-H]⁻ | 192.10300 | 146.6 |
| [M+NH₄]⁺ | 211.14410 | 162.4 |
| [M+K]⁺ | 232.07344 | 147.6 |
| [M]⁺ | 193.10973 | 144.6 |
Data sourced from PubChem CID 15233. The Collision Cross Section (CCS) values are predicted. uni.lu
X-ray Crystallography and Diffraction Studies
The single-crystal X-ray diffraction analysis of Phenyl N-phenylcarbamate (C₁₃H₁₁NO₂), a closely related compound, offers a model for understanding the structural characteristics of this class of molecules. The study revealed that Phenyl N-phenylcarbamate crystallizes in the orthorhombic system with the space group Pna2₁. nih.govresearchgate.net The precise determination of unit cell dimensions provides a foundational understanding of the crystalline lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.4734 (9) |
| b (Å) | 19.5825 (17) |
| c (Å) | 5.8509 (5) |
| Volume (ų) | 1085.42 (17) |
| Z | 4 |
Crystal data for Phenyl N-phenylcarbamate. nih.govresearchgate.net
The geometry of the carbamate group (–NH–C(=O)–O–) is of particular interest. This group exhibits partial double bond character in the C–N bond due to resonance, which restricts rotation and promotes planarity. nih.gov In the crystal structure of Phenyl N-phenylcarbamate, the bond lengths within the carbamate moiety reflect this electronic delocalization. For example, the C7—N1 bond length is typically shorter than a standard C-N single bond, and the C7=O2 bond is slightly longer than a typical C=O double bond. The sum of the angles around the nitrogen atom (C7—N1—C8) is approximately 125.1 (3)°, indicating a trigonal planar geometry consistent with sp² hybridization. researchgate.net This planarity is a crucial feature of the amide and carbamate functional groups.
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by non-covalent intermolecular interactions. These interactions define the supramolecular architecture. In Phenyl N-phenylcarbamate, the dominant interaction is intermolecular N—H···O hydrogen bonding. nih.govresearchgate.net Specifically, the amide hydrogen (N1—H1) acts as a hydrogen bond donor to the carbonyl oxygen (O2) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional polymeric chains that extend along the crystallographic a-axis. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Modeling
Quantum chemical modeling is used to examine the electronic structure and reactivity of molecules. Although specific ab initio or DFT studies on Butyl N-phenylcarbamate are not widely published, the methodologies are standard for this class of compounds. Research on related phenylcarbamates demonstrates how these techniques are applied.
Density Functional Theory (DFT) Approaches (e.g., B3LYP/LANL2DZ)
Density Functional Theory (DFT) is a widely used computational method that correlates the properties of a multi-electron system to its electron density. It offers a balance between accuracy and computational cost. Hybrid functionals like B3LYP combined with basis sets such as LANL2DZ are commonly used to investigate the structural and electronic properties of organic molecules. A DFT analysis of this compound would yield insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding chemical reactivity. A study on various carbazole alkaloids and coumarins utilized DFT to elucidate quantum chemical properties, demonstrating the utility of this approach in understanding molecular interactions dovepress.com.
Predicting Molecular Electronic Structure and Reactivity
By calculating properties like the HOMO-LUMO energy gap and mapping the electrostatic potential, quantum chemical models can predict a molecule's electronic structure and sites of reactivity. For phenylcarbamates, studies have shown that the reactivity can be influenced by the substituents on the nitrogen atom acs.org. For instance, the mechanism of basic hydrolysis for phenylcarbamates derived from primary amines proceeds through an isocyanate intermediate, a pathway that can be modeled computationally to understand the reaction energetics and transition states acs.org. These predictions are vital for understanding the compound's stability and potential chemical transformations.
Molecular Simulations and Docking Studies
Molecular simulations and docking are computational techniques used to study the dynamic behavior of molecules and their interactions with biological targets.
In Silico Docking for Molecular Interactions
In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex researchgate.net. This technique is instrumental in drug discovery and for understanding enzymatic mechanisms.
While docking studies specifically for this compound are not prominent, extensive research has been conducted on its derivatives. For example, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were synthesized and subjected to molecular docking studies to determine their probable binding modes within the active sites of microbial enzymes researchgate.net. These studies docked the compounds into the active site of Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase researchgate.net.
Similarly, another study focused on tert-butyl (substituted benzamido)phenylcarbamate derivatives and performed in silico docking into the active site of the cyclooxygenase-2 (COX-2) enzyme to understand their anti-inflammatory activity researchgate.net. The results provided detailed insights into the molecular interactions responsible for inhibition.
Table 1: Example Docking Interaction Data for a Phenylcarbamate Derivative
| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | COX-2 | -9.56 | Ser 530, Tyr 355, Arg 120 | Hydrogen Bond |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | COX-2 | -9.56 | Trp 387, Tyr 385 | π-π Interaction |
Predicting Enzyme-Ligand Binding Mechanisms
Molecular docking is a cornerstone for predicting how a ligand binds to an enzyme. The process involves identifying the binding site of the target protein and then computationally placing the ligand in various orientations and conformations within that site nih.gov. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses suggest the most likely binding modes dovepress.com.
The study of tert-butyl phenylcarbamate derivatives' interaction with the COX-2 enzyme illustrates this process. The docking analysis revealed that the molecules fit deeply into the hydrophobic pocket of the active site. Specific hydrogen bonds and π-π interactions with key amino acid residues were identified as crucial for the binding, providing a clear, albeit predictive, mechanism for the enzyme's inhibition researchgate.net. Understanding these binding mechanisms is fundamental in rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for the target enzyme slu.eduresearchgate.net.
Environmental Fate Prediction Models
Environmental fate models are computational tools designed to estimate how a chemical will behave in the environment, including its persistence, degradation, and potential for bioaccumulation. These models are particularly useful for screening-level assessments when experimental data is limited.
The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp. (SRC), is a widely used collection of models for predicting the physicochemical properties and environmental fate of organic chemicals. epa.govepisuite.dev It operates based on Quantitative Structure-Activity Relationships (QSARs), which correlate a molecule's structure with its properties and behavior. epa.govepisuite.dev
BIOWIN (Biodegradation Estimation)
The BIOWIN program within EPI Suite estimates the probability of a chemical's aerobic and anaerobic biodegradation. epa.gov It utilizes seven different models, including linear and non-linear models, as well as a survey model that predicts biodegradation timeframes (e.g., days, weeks). For a compound like this compound, BIOWIN would analyze its structural fragments (such as the carbamate (B1207046) group, butyl chain, and phenyl ring) to predict its susceptibility to microbial degradation. The model would assess whether the compound is likely to biodegrade quickly or persist in the environment. The HYDROWIN™ model, also part of the suite, specifically identifies carbamates as a chemical class for which hydrolysis may be a significant degradation pathway. episuite.dev
ECOSAR (Ecological Structure Activity Relationships)
The ECOSAR program estimates the potential aquatic toxicity of a chemical to organisms such as fish, aquatic invertebrates, and green algae. epa.gov It classifies the chemical based on its structure and predicts acute (short-term) and chronic (long-term) toxicity values. epa.gov this compound would be classified, likely as a carbamate or a neutral organic, and its toxicity would be estimated based on correlations between its octanol-water partition coefficient (log Kₒw) and the toxicity of structurally similar chemicals in the ECOSAR database. regulations.gov This provides a screening-level hazard assessment for aquatic ecosystems. epa.gov Professional judgment is essential to determine the adequacy and applicability of ECOSAR predictions. epa.gov
Quantum chemical modeling offers a more fundamental approach to predicting how a chemical partitions between different environmental compartments, such as water and soil. The soil organic carbon-normalized sorption coefficient (Kₒc) is a critical parameter that describes a chemical's tendency to adsorb to soil and sediment. jetjournal.us
This method involves calculating the electronic structure and energy of a molecule to understand its interactions with its surroundings. nih.gov For this compound, quantum chemical models like the COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) could be used to predict its partitioning behavior. semanticscholar.org The process involves:
Molecular Geometry Optimization: Calculating the most stable three-dimensional structure of the this compound molecule.
Solvation Energy Calculation: Determining the energy of the molecule in different solvents (e.g., water and an organic solvent representing soil organic matter).
Partition Coefficient Prediction: Using the calculated solvation energies to predict partition coefficients, which are then used to estimate the Kₒc value. semanticscholar.org
Studies on other organic molecules, such as glyphosate, have successfully used quantum-chemical modeling to investigate binding mechanisms with soil organic matter components, demonstrating that functional groups (like the phosphonic and carboxylic groups in glyphosate) interact with polar groups in the soil via hydrogen bond formation. nih.gov A similar approach for this compound would analyze the interactions of its carbamate and phenyl groups with soil components to provide a mechanistically detailed prediction of its soil sorption behavior. nih.govmdpi.com
Rotamer Equilibrium Studies
The biological activity and physical properties of carbamates are influenced by the rotational isomerism (rotamers) around the C-N amide bond. This rotation is restricted, leading to two primary planar conformations: syn and anti.
Computational studies on N-phenylcarbamates, specifically on the closely related analog tert-butyl N-phenylcarbamate, have provided significant insights into the equilibrium between syn and anti conformations. The anti conformation, where the bulky alkyl group and the phenyl group are on opposite sides of the C-N bond, is generally more stable.
In chloroform (B151607) solution and in the absence of interacting species, the equilibrium heavily favors the anti rotamer. Experimental NMR studies on tert-butyl N-phenylcarbamate at -20 °C determined the equilibrium constant (Kₛ/ₐ) for the anti to syn conversion to be approximately 0.05, indicating that the anti form is about 20 times more abundant than the syn form.
| Compound | Solvent | Temperature (°C) | Kₛ/ₐ (anti to syn) | Relative Population |
| tert-butyl N-phenylcarbamate | CDCl₃ | -20 | 0.05 | ~95% anti, ~5% syn |
This interactive table summarizes the computationally analyzed equilibrium between syn and anti conformations for tert-butyl N-phenylcarbamate, a close structural analog of this compound.
The equilibrium between syn and anti rotamers can be shifted by the formation of hydrogen bonds. Theoretical and computational studies reveal that the relative stability of the conformers can be altered by introducing hydrogen bond donors or acceptors.
The theoretical basis for this stabilization lies in the accessibility of the lone pairs on the carbonyl oxygen. In the syn conformation of an N-phenylcarbamate, the carbonyl oxygen is sterically accessible and can act as a strong hydrogen bond acceptor. In contrast, in the more stable anti conformation, the bulky groups can hinder the approach of a hydrogen bond donor.
Computational and experimental studies on tert-butyl N-phenylcarbamate have shown that adding a double hydrogen-bond donor like acetic acid can moderately stabilize the syn rotamer. researchgate.net The acetic acid forms a hydrogen-bonded complex with the carbonyl oxygen of the carbamate, which is more favorable in the syn arrangement. This interaction increases the proportion of the syn conformer in the equilibrium mixture. This principle is a key aspect of catalyst design and in understanding enzyme mechanisms where weak hydrogen bonds can lead to significant stabilization of transition states. rsc.org
Analytical Methodologies in Research
Chromatographic Techniques
Chromatography is a cornerstone in the analysis of Butyl N-phenylcarbamate, providing powerful means for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used chromatographic methods in this context.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography is an invaluable tool for real-time monitoring of the synthesis of this compound. The technique allows for the separation and quantification of reactants, intermediates, and the final product within a reaction mixture. A common synthetic route to this compound involves the reaction of phenyl isocyanate with butanol. HPLC can be employed to track the consumption of the reactants and the formation of the carbamate (B1207046) product over time.
Reverse-phase HPLC is a frequently utilized mode for the analysis of carbamates. In a typical setup, a nonpolar stationary phase (such as a C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By periodically injecting aliquots of the reaction mixture into the HPLC system, a chromatogram is generated that shows distinct peaks for phenyl isocyanate, butanol, and this compound. The area under each peak is proportional to the concentration of the respective component, enabling the calculation of reaction conversion and yield.
| Parameter | Value |
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Detector | UV-Vis (at a wavelength corresponding to the absorbance of the phenyl group) |
| Application | Monitoring the consumption of phenyl isocyanate and the formation of this compound. |
Gas Chromatography (GC) for Purity and Conversion Assessment
For purity assessment, a sample of the isolated this compound is dissolved in a suitable solvent and injected into the gas chromatograph. The components of the sample are vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential interactions of the components with the stationary phase. The NIST Chemistry WebBook provides specific GC data for sec-Butyl N-phenylcarbamate, which can serve as a reference for establishing an analytical method. jircas.go.jp
| Parameter | Value |
| Column Type | Packed |
| Active Phase | PEG 4000 |
| Carrier Gas | N2 |
| Substrate | Inerton AW (0.16-0.20 mm) |
| Column Length | 1 m |
| Temperature | 160 °C |
| Application | Purity assessment of final product and determination of reaction conversion. |
Spectroscopic Quantification Methods (Implied)
While direct and specific spectroscopic quantification methods for this compound are not extensively detailed in readily available literature, the principles of UV-Vis spectroscopy can be applied. The presence of the phenyl group in the molecule results in a characteristic UV absorbance. This property can be exploited to develop a quantitative method. By preparing a series of standard solutions of purified this compound of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for rapid quantification where a high degree of separation is not required.
Titration Methods for Product Analysis
Titration methods offer a classic and cost-effective approach for the analysis of products and reactants in the synthesis of this compound. One relevant application is the determination of unreacted phenyl isocyanate. A back-titration method can be employed where a known excess of a primary or secondary amine, such as di-n-butylamine, is added to the reaction mixture. The amine reacts with the remaining isocyanate to form a urea (B33335). The unreacted amine is then titrated with a standardized acid, such as hydrochloric acid. The amount of isocyanate that was present in the sample can be calculated from the difference between the initial amount of amine added and the amount that remained after the reaction.
Another approach for the analysis of the carbamate product itself involves hydrolysis. Secondary carbamates can be hydrolyzed under alkaline conditions to release the corresponding amine. In the case of this compound, this would be aniline (B41778). The released aniline can then be steam distilled and absorbed in a boric acid solution. The resulting solution can be titrated with a standard acid to quantify the amount of amine, which is stoichiometrically related to the amount of carbamate in the original sample.
| Titration Method | Analyte | Principle |
| Back-Titration | Phenyl Isocyanate (reactant) | Excess di-n-butylamine is reacted with the isocyanate. The unreacted amine is then titrated with a standard acid. |
| Hydrolysis followed by Titration | This compound (product) | The carbamate is hydrolyzed to release aniline, which is then distilled and titrated with a standard acid. |
Molecular Interactions and Biological Activity Research
Enzyme Interaction Studies
Carbamates as a class are widely recognized for their role as enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov This inhibitory action is central to their application in pharmaceuticals and agriculture.
Inhibition of Enzyme Function
The primary mechanism by which N-phenylcarbamates inhibit enzymes like BChE is through the carbamoylation of a critical serine residue within the enzyme's active site. This process involves the transfer of the carbamoyl (B1232498) group from the inhibitor to the enzyme, forming a stable, covalent carbamoyl-enzyme complex. This complex is significantly more resistant to hydrolysis than the acetylated enzyme intermediate formed during the normal catalytic cycle with the natural substrate, acetylcholine (B1216132). nih.gov This slow decarbamoylation rate effectively inactivates the enzyme, leading to a potent and prolonged inhibition of its function. nih.gov
Research into carbamate-antioxidant conjugates has identified butyl carbamate (B1207046) derivatives as potent and selective inhibitors of BChE. nih.gov For instance, a butyl carbamate conjugate of lipoic acid demonstrated a high inhibitory potency against BChE, with an IC50 value in the nanomolar range, highlighting the efficacy of the butyl carbamate moiety in driving this interaction. nih.gov
Table 1: Inhibitory Activity of a Butyl Carbamate Conjugate
| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| Isosorbide-2-butylcarbamate-5-lipoate | Butyrylcholinesterase (BuChE) | 170 | >588 |
| Isosorbide-2-butylcarbamate-5-ferulate | Butyrylcholinesterase (BuChE) | 430 | >232 |
Data sourced from studies on carbamate-antioxidant conjugates. nih.gov
Binding to Active Sites and Modulation of Biochemical Pathways
The binding of a carbamate inhibitor to an enzyme's active site is a prerequisite for the carbamoylation reaction. Molecular modeling and structure-activity relationship studies indicate that the N-phenyl group plays a significant role in guiding the inhibitor into the active site gorge. nih.gov Within the active site, the phenyl ring can form favorable lipophilic and π-π stacking interactions with aromatic amino acid residues, such as Tryptophan (Trp84) and Phenylalanine (Phe288) in AChE. nih.gov
This precise positioning orients the electrophilic carbonyl carbon of the carbamate group for nucleophilic attack by the active site serine. The nature of the ester group (the butyl group in this case) and the amine substituent (the phenyl group) influences the binding affinity and the selectivity of the inhibitor for different enzymes, such as BChE over AChE. nih.gov By inhibiting cholinesterases, these compounds modulate the cholinergic pathway, leading to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This modulation is the therapeutic basis for the use of cholinesterase inhibitors in conditions like Alzheimer's disease. nih.gov
Mechanistic Elucidation of Enzyme Activity Modulation
The inhibition of cholinesterases by carbamates is classified as pseudo-irreversible. The process follows a two-step kinetic model, beginning with the rapid, reversible formation of a non-covalent Michaelis-like complex between the enzyme and the inhibitor. This is followed by the slower, covalent modification of the active site serine.
Where:
E is the free enzyme.
I is the carbamate inhibitor.
E·I is the reversible enzyme-inhibitor complex.
E-C is the carbamoylated, inactive enzyme.
P is the released alcohol or phenol (B47542) leaving group.
The stability of the carbamoylated enzyme (E-C) is the key to the inhibitor's effectiveness. The slow rate of hydrolysis to regenerate the free enzyme ensures a sustained period of inhibition. nih.gov The structure of the N-substituent on the carbamate directly influences the stability of this complex and, consequently, the duration of the inhibitory effect. nih.gov
Intermolecular Interactions
The solid-state structure and physical properties of Butyl N-phenylcarbamate are governed by a network of non-covalent intermolecular interactions. These forces dictate how the molecules pack together in a crystal lattice.
Hydrogen Bonding Networks (N-H...O, C-H...π)
Crystal structure analyses of N-phenylcarbamate derivatives consistently reveal the presence of strong intermolecular hydrogen bonds. nih.govnih.govresearchgate.net The most prominent of these is the N-H...O hydrogen bond, where the hydrogen atom of the carbamate's N-H group acts as a donor to the carbonyl oxygen atom (C=O) of a neighboring molecule. nih.govresearchgate.net These interactions are highly directional and are a primary force in the formation of ordered supramolecular structures. In many carbamate crystals, these N-H...O bonds link molecules together to form infinite one-dimensional chains or other well-defined motifs. nih.govnih.gov
Weaker C-H...π interactions also contribute to the stability of the crystal packing. nih.govresearchgate.net In this type of interaction, an aromatic C-H bond from one molecule interacts with the electron-rich π-system of the phenyl ring on an adjacent molecule. While weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H...π interactions can be significant in stabilizing the three-dimensional crystal structure. nih.gov
Table 2: Hydrogen Bond Geometry in a Representative N-phenylcarbamate Crystal
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
|---|---|---|---|---|
| N1-H1...O1 | 0.86 | 2.07 | 2.919 | 170 |
| C3-H3...Cg(ring) | 0.93 | 2.92 | 3.753 | 150 |
Data derived from the crystal structure of Phenyl N-phenylcarbamate. researchgate.net D=Donor, A=Acceptor. Cg(ring) refers to the centroid of the phenyl ring.
π–π Stacking Interactions
The planar phenyl ring in this compound is capable of engaging in π–π stacking interactions . This non-covalent interaction occurs between the aromatic rings of adjacent molecules and is a crucial factor in the packing of many aromatic compounds. nih.govrsc.org These interactions arise from a combination of electrostatic and dispersion forces between the overlapping π-orbitals.
Molecular Packing and Supramolecular Assembly
While the specific crystal structure of this compound is not extensively detailed in the cited literature, analysis of closely related N-phenylcarbamate compounds provides significant insight into its likely molecular packing and supramolecular assembly. The dominant interactions governing the crystal structures of phenylcarbamates are intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net
In the crystal structure of Phenyl N-phenylcarbamate, these N—H⋯O hydrogen bonds link molecules together, forming infinite one-dimensional polymeric chains. nih.gov Similarly, in 2-[(Phenylcarbamoyl)amino]this compound, a more complex analogue, molecules are interconnected by N—H⋯O hydrogen bonds into chain-like structures, which in turn generate parallel C(4) and R¹₂(6) ring motifs. nih.gov The crystal structure of phenyl N-(4-nitrophenyl)carbamate also features chains linked by N—H⋯O hydrogen bonds, which are further organized into a double-chain structure through C—H⋯O interactions. nih.gov The carbamate group is recognized as a key building block in crystal engineering due to its capacity for these predictable hydrogen bonding patterns. nih.gov These examples strongly suggest that this compound self-assembles into ordered supramolecular structures primarily directed by N—H⋯O hydrogen bonding between the carbamate groups.
Computational Analysis of Interaction Energies (e.g., PIXEL method)
The PIXEL method provides a quantitative framework for understanding the forces that govern molecular packing in crystals by calculating intermolecular interaction energies based on the electron density of the molecule. researchgate.netresearchgate.netsemanticscholar.org This method separates the total interaction energy into coulombic, polarization, dispersion, and repulsion components. semanticscholar.org
Broader Biological Activity Investigations
Plant Growth Inhibition Studies
The N-phenylcarbamate class of compounds, to which this compound belongs, has long been recognized for its herbicidal properties and effects on plant growth. Thiocarbamate herbicides, which are structurally related, are known to be effective in controlling various weeds by inhibiting leaf growth when absorbed by plant shoots. ucanr.edu When applied to soil, these compounds can be taken up by the roots, but the primary site of action is often in the shoots, leading to severe injury and growth inhibition. ucanr.edu The stability of carbamate esters allows them to persist until they are degraded by microorganisms in the soil or metabolized by plants. ucanr.edu
The table below summarizes the effects of thiocarbamate herbicides, indicating the type of activity observed in this class of compounds.
| Compound Class | Type of Activity | Primary Site of Uptake | Primary Site of Action | Observed Effect |
|---|---|---|---|---|
| Thiocarbamates | Herbicidal | Roots / Shoots | Shoots | Inhibition of leaf growth, severe injury to shoots |
Antimicrobial Activity (Preliminary Findings)
Preliminary research into various derivatives of N-phenylcarbamate has revealed promising antimicrobial and antifungal activities. nih.gov A study on meta-alkoxyphenylcarbamates containing an N-phenylpiperazine fragment showed that these compounds exhibited varying levels of activity against Gram-negative bacteria (Escherichia coli) and yeast (Candida albicans), although they were inactive against the tested Gram-positive strain (Staphylococcus aureus). nih.gov
In another study, newly synthesized o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs were screened against a panel of bacteria and fungi. researchgate.net Certain compounds demonstrated significant potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin. researchgate.net The same series of compounds showed moderate to weak antifungal activity. researchgate.net Furthermore, research on N-aryl carbamate derivatives has identified compounds with good to excellent inhibitory rates against several plant fungal pathogens, such as F. graminearum and F. oxysporum. mdpi.com The cobalt (II) complex of Ethyl (2-(methylcarbamoyl)phenyl)carbamate has also been identified as a promising antimicrobial agent against a range of Gram-positive and Gram-negative bacteria. mdpi.com
The following table presents a summary of the preliminary antimicrobial findings for various N-phenylcarbamate derivatives.
| Carbamate Derivative Class | Target Organism Type | Example Target Species | Observed Activity Level |
|---|---|---|---|
| meta-alkoxyphenylcarbamates | Gram-negative Bacteria, Yeast | Escherichia coli, Candida albicans | Moderate |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamates | Gram-positive Bacteria, Fungi | Staphylococcus aureus | High (antibacterial), Weak (antifungal) |
| N-aryl carbamates | Plant Fungal Pathogens | F. graminearum, F. oxysporum | High |
| Ethyl (2-(methylcarbamoyl)phenyl)carbamate Metal Complex | Gram-positive & Gram-negative Bacteria | Micrococcus luteus, Klebsiella pneumoniae | Promising |
Potential as a Pharmaceutical Intermediate
The carbamate functional group is a key structural motif in medicinal chemistry and drug design. acs.org Organic carbamates are integral components of many approved therapeutic agents and are widely used as stable peptide bond surrogates. acs.org Their stability and ability to permeate cell membranes make them valuable in drug development. acs.org
Phenylcarbamates, in particular, serve as versatile and stable intermediates, or synthons, for the large-scale preparation of more complex molecules. nih.gov They are frequently used as protecting groups for amines in organic synthesis and peptide chemistry. nih.gov The phenoxycarbonyl (Phoc) group, derived from a phenylcarbamate, can be used to selectively react with primary or secondary amines, enabling the synthesis of ureas and other derivatives under controlled conditions. nih.gov The role of carbamates as building blocks for creating diverse molecular architectures is well-established, making this compound a compound with clear potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). nih.govmit.edu
Applications in Advanced Materials and Organic Synthesis
Polymer Science and Engineering
In the field of polymer science, Butyl N-phenylcarbamate and structurally similar carbamates are utilized to modify and enhance the properties of various polymer systems. Their functions range from improving physical characteristics to aiding in processability.
Carbamates, including this compound, can function as effective plasticizers for both natural and synthetic rubbers. Plasticizers are additives that increase the plasticity or fluidity of a material. When incorporated into a polymer matrix, these molecules position themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). This process, known as external plasticization, results in a more flexible and easily processable material. The effectiveness of carbamate (B1207046) plasticizers is demonstrated by their ability to significantly reduce the time required for material processing, as shown in tests on butadiene-acrylonitrile polymers.
Table 1: Effect of Various Carbamate Plasticizers on Polymer Processing Time Data derived from experiments on butadiene-acrylonitrile polymer stocks.
| Plasticizer Compound | Concentration (Parts per 100 parts of rubber) | Plasticity at 100°C (Williams) | Processing Time (sec) |
| Ethyl phenylcarbamate | 50 | 58 | 23 |
| Butyl dibutylcarbamate | 50 | 17 | 3 |
| Amyl dibutylcarbamate | 50 | 4 | 3 |
| Butyl tetrahydrofurfurylisopropylcarbamate | 50 | 25 | 7 |
| Standard (No Plasticizer) | 0 | 328 | 49 |
In segmented polyurethanes and polyureas, "hard segments" are typically formed by the aggregation of urethane (B1682113) or urea (B33335) groups through hydrogen bonding. These domains contribute significantly to the material's mechanical strength and thermal stability. The phenyl group of this compound, when analogous structures are part of the polymer backbone or as a significant additive, can participate in π-π stacking interactions. These interactions can reinforce the hard segments, leading to improved tensile strength and thermal resistance. The stability of the carbamate group itself is crucial; under thermal stress, the decomposition pathways of carbamates are well-studied. The thermal decomposition of a model compound, Methyl N-phenyl carbamate, is limited at temperatures between 160–200 °C in the absence of a catalyst, indicating the inherent thermal stability that these linkages provide to the polymer's hard segments.
In coatings and adhesives, carbamate chemistry is leveraged to enhance performance and durability. Carbamate-functional resins are integral to high-solids coating compositions, particularly in the automotive industry as clearcoats. These resins improve scratch and mar resistance, resistance to environmental etch, and intercoat adhesion google.com. The carbamate groups provide reactive sites for cross-linking with other resins, such as aminoplasts, to form a durable, protective film google.com.
Furthermore, compounds structurally similar to this compound can be used as external plasticizers in adhesive and coating formulations. Plasticizers are added to improve flexibility, film formation, and adhesive strength specialchem.comspecialchem.com. By reducing the binder's glass transition temperature, they ensure the final film is less brittle and adheres better to the substrate specialchem.com. While phthalates have been common, there is a growing use of alternatives like benzoates, which are noted for their high solvating power and compatibility with polymers like polyvinyl acetate (PVA) and acrylics used in emulsion adhesives specialchem.com.
Reagent in Complex Organic Synthesis
Beyond materials science, this compound serves as a key structural motif in synthetic organic chemistry, primarily in the context of protecting group strategies.
The N-phenylcarbamate group, particularly the tert-butyl ester variant (tert-Butyl N-phenylcarbamate or N-Boc-aniline), is a widely used protecting group for amines. The tert-butoxycarbonyl (Boc) group is stable under a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the protected amine.
The protection reaction typically involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For instance, the synthesis of various biologically active amide derivatives begins with the protection of an aniline (B41778) derivative. In one pathway, 2-nitroaniline is reacted with di-tert-butyl dicarbonate to produce tert-butyl (2-nitrophenyl) carbamate, an essential intermediate. This demonstrates the carbamate's role in masking the reactivity of the amine group during subsequent chemical transformations.
The removal of the Boc group (deprotection) is efficiently achieved under anhydrous acidic conditions, which cleave the tert-butyl ester to release the free amine, carbon dioxide, and isobutylene. This strategic use of protection and deprotection is fundamental in multi-step syntheses, including peptide synthesis and the preparation of complex pharmaceutical intermediates.
Table 2: Representative Amine Protection Reaction
| Starting Material | Reagent | Product | Purpose |
| 2-Nitroaniline | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | tert-Butyl (2-nitrophenyl) carbamate | Protection of the amine group to allow for selective reactions elsewhere in the molecule. |
Synthesis of Diverse Carbamate Derivatives
This compound is a valuable precursor for the synthesis of a variety of more complex carbamate derivatives. The carbamate functional group is a key structural motif in many biologically active compounds and is also utilized as a protecting group in organic synthesis. thieme-connect.comnih.gov The synthesis of novel carbamate derivatives often involves the modification of the butyl or phenyl groups of this compound or the transformation of the carbamate linkage itself.
One notable example is the synthesis of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives. nih.govnih.govresearchgate.net In this process, tert-butyl (2-nitrophenyl) carbamate is first synthesized and then reduced to form tert-butyl 2-amino phenylcarbamate. This intermediate is then condensed with various substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) to yield the final substituted benzamido phenylcarbamate derivatives in excellent yields. nih.govnih.gov This multi-step synthesis highlights how the foundational structure of a substituted this compound can be elaborated to create a library of diverse compounds with potential applications in medicinal chemistry.
The general synthetic route can be summarized as follows:
Protection: Aniline or a substituted aniline is protected with a butyl chloroformate or di-tert-butyl dicarbonate to form the this compound.
Functionalization: Further chemical transformations are carried out on the phenyl ring or the butyl group.
Coupling/Condensation: The modified this compound is then reacted with other molecules to build more complex structures.
These synthetic strategies enable the creation of a wide array of carbamate derivatives with tailored electronic and steric properties for various applications.
Building Blocks for Pharmaceutical Development
The carbamate structure is a prevalent feature in many pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions. nih.gov this compound and its derivatives serve as important building blocks in the development of new therapeutic agents.
Research has demonstrated the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate analogs that exhibit promising in vivo anti-inflammatory activity. nih.govnih.govresearchgate.net Several of these synthesized compounds showed anti-inflammatory effects comparable to the standard drug indomethacin. nih.gov The underlying mechanism for this activity is suggested to be the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov
In a similar vein, novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have been synthesized and evaluated for their antimicrobial properties. derpharmachemica.comresearchgate.net A number of these compounds displayed potent activity against various strains of Gram-positive and Gram-negative bacteria, as well as several fungal strains. derpharmachemica.comresearchgate.net For instance, some of the synthesized derivatives showed antibacterial effects comparable to the standard drug ciprofloxacin and promising antifungal activity against strains like Candida albicans. derpharmachemica.com
These examples underscore the importance of the this compound scaffold as a starting point for the discovery of new drug candidates with diverse biological activities. The ability to readily synthesize a variety of derivatives allows for the systematic exploration of structure-activity relationships, a key process in pharmaceutical development.
Intermediate in Dialkyl Carbonate Synthesis
While this compound is more commonly synthesized from dialkyl carbonates and aniline, its role in reactions involving dialkyl carbonates is also of interest in organic synthesis. The synthesis of carbamates through a halogen-free process by reacting amines with carbonates is a well-established green chemistry approach. researchgate.net In this context, this compound can be seen as a product of such reactions, which can then potentially undergo further transformations.
For instance, the synthesis of N-phenylcarbamate from aniline and dimethyl carbonate has been investigated using various catalysts. researchgate.net A patented process describes the preparation of butyl-N-phenyl carbamate from aniline, n-butyl bromide, and carbon dioxide over a solid silica (B1680970) catalyst. google.com This process avoids the use of highly toxic phosgene and isocyanates, which are used in conventional carbamate production. google.com
The reactivity of different carbonates in the synthesis of carbamates has been studied, showing that the choice of the alkyl group on the carbonate and the reaction conditions (e.g., use of a catalyst or a strong base) influences the reaction rate and selectivity. researchgate.net While this compound is not a direct intermediate in the large-scale synthesis of common dialkyl carbonates like dimethyl carbonate or diethyl carbonate, its formation and subsequent reactions are integral to the broader field of carbonate and carbamate chemistry.
Cellulose Derivatization (Transurethanization Context)
Cellulose, a renewable and biodegradable polymer, can be chemically modified to impart new properties and expand its applications. One such modification is the introduction of carbamate groups through a process called transurethanization (also known as transcarbamoylation). rsc.orgrsc.orgresearchgate.net This reaction involves the transfer of a carbamate group from a donor molecule, such as this compound, to the hydroxyl groups of cellulose.
The transurethanization of cellulose can be achieved by reacting it with N-substituted carbamates in a suitable solvent system, such as an ionic liquid which acts as both a solvent for cellulose and a promoter for the reaction. rsc.orgrsc.orgresearchgate.net The mechanism can proceed through either an associative pathway, where the cellulose hydroxyl group attacks the carbamate carbonyl, or a dissociative pathway, where the carbamate first decomposes to an isocyanate that then reacts with cellulose. rsc.orgresearchgate.net
Research has been conducted to determine the suitability of different esters of N-phenyl carbamic acid as carbamoylating reagents for cellulose. A study comparing methyl, ethyl, i-propyl, and t-butyl N-phenylcarbamate revealed differences in their reactivity. rsc.orgrsc.orgresearchgate.net
| Carbamate Reagent | Degree of Substitution (DS) |
| Methyl N-phenylcarbamate | 0.18 |
| Ethyl N-phenylcarbamate | ~0.11 |
| i-Propyl N-phenylcarbamate | ~0.11 |
| t-Butyl N-phenylcarbamate | ~0.11 |
This table is based on initial screening results under specific reaction conditions as reported in the cited literature. rsc.orgrsc.org
The results indicated that the less sterically hindered methyl N-phenylcarbamate provided a higher degree of substitution (DS) compared to the ethyl, i-propyl, and t-butyl analogs under the tested conditions. rsc.orgrsc.org The ethyl, i-propyl, and t-butyl N-phenylcarbamates resulted in comparable but lower DS values, irrespective of the increasing steric hindrance from ethyl to t-butyl. rsc.orgrsc.org This sustainable approach to cellulose modification allows for the production of cellulose carbamates with controllable degrees of substitution, opening up possibilities for new materials with tailored properties. rsc.orgrsc.orgresearchgate.net
Biodegradation Pathways
Biodegradation is a primary mechanism for the breakdown of carbamate compounds in the environment. This process is mediated by enzymes produced by soil and water microorganisms.
While specific studies detailing the microbial degradation of this compound are not extensively documented, the pathway can be inferred from research on analogous N-phenylcarbamate compounds. The principal mechanism of microbial degradation for this class of chemicals is the enzymatic hydrolysis of the carbamate (ester or amide) bond.
Microorganisms in soil, such as bacteria and fungi, produce enzymes like hydrolases and amidases that catalyze this cleavage. For this compound, this process would break the molecule into n-butanol and phenylcarbamic acid. Phenylcarbamic acid is unstable and subsequently decarboxylates to yield aniline.
The generalized degradation pathway is as follows:
Hydrolysis: Soil microbes secrete enzymes that attack the carbamate linkage.
Intermediate Formation: This enzymatic action results in the formation of n-butanol and phenylcarbamic acid.
Decarboxylation: Phenylcarbamic acid rapidly breaks down, releasing carbon dioxide and forming aniline.
Further degradation of the resulting products, n-butanol and aniline, by various microbial populations can lead to their complete mineralization into carbon dioxide, water, and inorganic nitrogen. Studies on related compounds have identified bacterial strains, including those from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter, as being effective in degrading phenylcarbamate herbicides through this hydrolytic pathway.
Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) are key indicators of the amount of oxygen required to degrade a chemical substance in water, reflecting its potential impact on aquatic environments.
Biochemical Oxygen Demand (BOD): This measures the amount of dissolved oxygen consumed by aerobic microorganisms as they metabolize the organic compound. It provides an indication of the biodegradability of the substance.
Chemical Oxygen Demand (COD): This measures the total quantity of oxygen required to chemically oxidize the organic compound to carbon dioxide and water using a strong oxidizing agent. wikipedia.org
No experimental BOD or COD values for this compound are available in the published literature. However, the theoretical COD (ThOD) can be calculated based on the stoichiometry of the complete oxidation of the compound. The molecular formula for this compound is C₁₁H₁₅NO₂.
The balanced chemical equation for its complete oxidation is: C₁₁H₁₅NO₂ + 12.75 O₂ → 11 CO₂ + 6 H₂O + NH₃
Based on this equation, the theoretical oxygen demand can be calculated.
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | - |
| Molecular Weight | 193.24 g/mol | - |
| Theoretical Oxygen Demand (ThOD) | 2.11 mg O₂/mg compound | Stoichiometric Calculation |
| Experimental BOD₅ | Data not available | - |
| Experimental COD | Data not available | - |
Persistence and Environmental Partitioning
The persistence of a chemical in the environment is determined by its resistance to degradation, while its partitioning behavior describes how it distributes among different environmental media like soil, water, and air.
The environmental half-life of a compound is the time it takes for 50% of the initial amount to be degraded. This value can vary significantly based on environmental conditions such as temperature, pH, soil type, and microbial activity.
| Compound | Matrix | Condition | Reported Half-Life |
|---|---|---|---|
| Isopropyl N-phenylcarbamate (IPC) | Soil | Moist, 85°F | ~1 week acs.org |
| n-Butyl carbamate | Water | pH 7 (Hydrolysis) | ~3300 years (estimated) nih.gov |
| n-Butyl carbamate | Atmosphere | Photochemical reaction | ~1.5 days (estimated) nih.gov |
| This compound | Soil/Water | - | Data not available |
The Ecological Structure-Activity Relationship (ECOSAR) model is a tool used by the U.S. Environmental Protection Agency to predict the aquatic toxicity of chemicals when experimental data are lacking. epa.gov The model uses the chemical's structure and physical-chemical properties, primarily the octanol-water partition coefficient (log Kₒₗ), to estimate acute and chronic toxicity to fish, aquatic invertebrates (daphnids), and algae. epa.gov
This compound would be classified as a carbamate ester within the ECOSAR program. Using an estimated log Kₒₗ value of approximately 2.7 (based on its isomer, tert-Butyl N-phenylcarbamate nih.gov), ECOSAR would generate toxicity predictions. For chemicals in this class and log Kₒₗ range, the model generally predicts moderate acute toxicity.
| Organism | Endpoint | Predicted Toxicity (mg/L) | Basis |
|---|---|---|---|
| Fish | 96-hr LC₅₀ (Acute) | 1 - 10 | ECOSAR Class: Carbamates |
| Daphnid | 48-hr LC₅₀ (Acute) | 1 - 10 | ECOSAR Class: Carbamates |
| Green Algae | 96-hr EC₅₀ (Acute) | 1 - 10 | ECOSAR Class: Carbamates |
| Fish | Chronic Value (ChV) | 0.1 - 1.0 | ECOSAR Class: Carbamates |
Note: The values presented are illustrative predictions based on the chemical class and estimated log Kₒₗ. Actual values may vary.
The tendency of a chemical to bind to soil and sediment is quantified by the soil organic carbon-water partition coefficient (Kₒc). chemsafetypro.com This parameter is crucial for predicting a chemical's mobility in the environment; a high Kₒc value indicates strong binding to organic matter and low mobility, while a low value suggests the chemical is more likely to be mobile in soil and leach into groundwater. chemsafetypro.com
An experimental Kₒc for this compound has not been determined. However, it can be estimated using Quantitative Structure-Activity Relationship (QSAR) models based on its log Kₒₗ. nih.govresearchgate.net Using the estimated log Kₒₗ of 2.7, a common QSAR equation (Log Kₒc ≈ 0.81 * Log Kₒₗ + 0.49) predicts a log Kₒc value.
| Parameter | Estimated Value | Method | Implication |
|---|---|---|---|
| Log Kₒₗ | ~2.7 | Based on structural isomer nih.gov | Moderate lipophilicity |
| Log Kₒc | ~2.68 | QSAR Estimation from Log Kₒₗ | Moderate sorption to soil organic carbon |
| Kₒc | ~475 L/kg | Calculation from Log Kₒc | Moderate mobility in soil |
A Kₒc value of approximately 475 L/kg suggests that this compound will have moderate sorption to soil and sediment. This indicates a potential for some leaching into groundwater, but also significant partitioning to the solid phase, which can make it less available for rapid degradation or uptake by organisms.
Advanced Research Directions and Future Prospects
Development of Novel Synthetic Routes
The synthesis of carbamates, including Butyl N-phenylcarbamate, is moving away from traditional methods that utilize hazardous reagents like phosgene. Modern research emphasizes the development of greener, more efficient, and atom-economical synthetic pathways.
One promising approach is the direct utilization of carbon dioxide (CO2) as a C1 building block. A notable synthesis of this compound involves the reaction of aniline (B41778) and n-butyl bromide under CO2 pressure at room temperature. researchgate.net This method represents a significant advancement in CO2 fixation, providing an environmentally benign route to carbamates.
Palladium-catalyzed cross-coupling reactions have also emerged as a versatile method for synthesizing N-aryl carbamates. mit.edu This technique allows for the coupling of aryl chlorides or triflates with an isocyanate source, which is then trapped by an alcohol, such as butanol, to form the desired carbamate (B1207046). mit.edu The process can be adapted to a wide range of substrates, offering a direct and efficient route.
Furthermore, rearrangements such as the Hofmann and Curtius rearrangements provide alternative non-phosgene pathways. The green Hofmann rearrangement, for instance, uses an oxidizing agent like oxone with a chloride source to convert an aromatic amide into an isocyanate intermediate, which is subsequently trapped by an alcohol to yield the carbamate. nih.gov The Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate, is another established method for accessing the critical isocyanate precursor for carbamate synthesis. jocpr.com
These novel routes signify a shift towards more sustainable chemical manufacturing, reducing reliance on toxic precursors and minimizing waste generation.
Exploration of New Catalytic Systems
The efficiency and selectivity of synthetic routes to this compound are often dictated by the catalytic system employed. Research is actively exploring a new generation of catalysts that can operate under milder conditions with higher yields.
For the CO2 fixation route, a modified graphene oxide-based zinc composite has been identified as a highly efficient heterogeneous catalyst. researchgate.net This system facilitates the reaction between aniline and n-butyl bromide to form this compound, with studies optimizing catalyst loading and reaction time to achieve quantitative conversion. researchgate.net The heterogeneity of the catalyst is particularly advantageous, allowing for easy recovery and reuse.
In the realm of cross-coupling reactions, palladium-based catalysts are predominant. Systems involving palladium precursors like Pd(PPh3)4 or Pd2(dba)3, combined with specific ligands, have been shown to effectively catalyze the formation of N-aryl carbamates. mit.edumdpi.com Computational studies on related systems suggest that the palladium catalyst enhances the electronic density on the amine, facilitating the crucial C-N bond formation. mdpi.comresearcher.life
Other catalytic systems being explored for carbamate synthesis include polymer-supported catalysts, such as polymer-supported 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can facilitate three-component coupling reactions between CO2, amines, and alkyl halides, offering high yields and simplified purification. mdpi.com
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Modified Graphene Oxide-Zinc Composite | CO2 Fixation | Heterogeneous, reusable, operates at room temperature. | researchgate.net |
| Palladium Complexes (e.g., Pd(PPh3)4) | Cross-Coupling | Versatile for various aryl halides; mechanism elucidated by computational studies. | mit.edumdpi.comresearcher.life |
| Polymer-Supported DBU | Three-Component Coupling (CO2-based) | High yields, simplified purification, avoids hazardous reagents. | mdpi.com |
In-depth Mechanistic Studies of Complex Reactions
Understanding the reaction mechanisms governing the formation and cleavage of this compound is crucial for optimizing existing synthetic protocols and designing new ones. Current research integrates kinetic studies and computational modeling to elucidate these complex pathways.
A significant area of study is the hydrolysis of N-phenylcarbamates. The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate. The rate-determining step is the subsequent expulsion of the phenoxide leaving group to generate a highly reactive phenyl isocyanate intermediate, which is then rapidly hydrolyzed by water. rsc.org
Similar mechanistic principles apply to reactions with other nucleophiles. For instance, the reaction of phenylcarbamates with tetra-n-butylammonium fluoride (B91410) (TBAF) is also proposed to proceed through an isocyanate intermediate formed after the deprotonation of the carbamate NH group. acs.orgnih.gov The nature of the final product (amine or urea) depends on the subsequent trapping of the isocyanate. acs.org
Density Functional Theory (DFT) calculations have become an indispensable tool for mapping these reaction pathways. researchgate.netresearchgate.net Computational studies can model transition states, calculate activation energies, and predict the feasibility of proposed mechanisms, providing insights that are often difficult to obtain through experimental means alone. mdpi.comdntb.gov.uarsc.org These studies have confirmed, for example, that uncatalyzed reactions can be kinetically and thermodynamically unfavorable, highlighting the essential role of catalysts in lowering the activation energy barrier. researchgate.net
Advanced Materials Design and Functionality
The carbamate linkage is a fundamental component in polymer chemistry, most notably in the production of polyurethanes. The specific structure of this compound, with its combination of a flexible butyl group and a rigid phenyl group, makes it an interesting candidate for incorporation into advanced materials.
The N-phenylcarbamate moiety can be integrated into sequence-defined polymers, where its presence contributes to enhanced structural rigidity and tailored material properties. mdpi.com The aromatic phenyl ring can participate in π-stacking interactions, leading to more ordered polymer architectures, while the butyl group can influence solubility and processing characteristics.
A frontier area of research is the use of carbamate linkages in the synthesis of Covalent Organic Frameworks (COFs). escholarship.org COFs are crystalline porous polymers with ordered structures, and the formation of carbamate links through solid-state synthesis offers a route to novel materials. While not yet demonstrated specifically with this compound, its structure is analogous to the building blocks used for such materials. The incorporation of this moiety could be explored to tune the porosity, surface area, and guest-binding properties of COFs for applications in gas storage, separation, and catalysis.
Comprehensive Environmental Impact Assessment
While many carbamates have well-documented environmental profiles, particularly those used as pesticides (e.g., carbaryl, aldicarb), specific data on the environmental fate and toxicity of this compound is not widely available. nih.gov This represents a critical knowledge gap and a priority for future research.
A comprehensive environmental impact assessment would need to investigate several key areas:
Biodegradability: Determining the pathways and rates of degradation in soil and aquatic environments. The ester and amide bonds within the carbamate structure are potential sites for microbial or hydrolytic cleavage.
Toxicity: Evaluating the acute and chronic toxicity to a range of non-target organisms, including aquatic life, soil microorganisms, and insects. A primary concern for many carbamate compounds is their potential to act as acetylcholinesterase inhibitors.
Bioaccumulation: Assessing the potential for this compound to accumulate in the tissues of living organisms, which is often correlated with its octanol-water partition coefficient.
Mobility: Studying its potential for leaching into groundwater or transport in surface waters, which depends on its solubility and soil adsorption characteristics.
Future research in this area is essential to ensure that any potential applications of this compound are developed with a full understanding of its environmental footprint, aligning with the principles of green chemistry and sustainable development.
Investigation of Broader Biological and Pharmacological Relevance
The N-phenylcarbamate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. jocpr.comnih.gov This suggests that this compound and its derivatives are promising candidates for pharmacological investigation.
The carbamate functional group is a key pharmacophore in drugs with diverse activities, including anticancer, anticonvulsant, antibacterial, and enzyme-inhibiting properties. jocpr.comdrugbank.com For example, resveratrol-based carbamates are being investigated as selective inhibitors of butyrylcholinesterase, a target for the treatment of Alzheimer's disease. mdpi.com
Recent studies on related structures have demonstrated significant biological potential. A series of novel N-aryl carbamates were synthesized and showed promising antifungal activity against several plant pathogens. nih.gov In another study, derivatives of tert-butyl (substituted benzamido)phenylcarbamate were found to possess potent anti-inflammatory activity, with in silico docking studies suggesting they bind to the COX-2 enzyme. nih.govresearchgate.net Phenylcarbamates are also found in compounds that act as CNS depressants and are used to treat musculoskeletal conditions. drugbank.com
Given these precedents, future research should focus on screening this compound and its analogues against a broad range of biological targets. The combination of the phenyl ring and the butyl group offers a unique lipophilic and aromatic profile that could be exploited for targeted drug design.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating research into this compound and related compounds. This integrated approach provides a deeper understanding of chemical structure, reactivity, and biological activity.
Computational methodologies play a predictive and explanatory role.
Density Functional Theory (DFT): Used to investigate electronic structures, reaction energetics, and to elucidate complex reaction mechanisms for carbamate synthesis and hydrolysis. mdpi.comresearchgate.netrsc.org
Molecular Docking: An in silico tool used to predict the binding modes and affinities of carbamate-based ligands to biological targets, such as enzymes (e.g., COX-2, trypanothione (B104310) reductase) or receptors. This helps prioritize compounds for synthesis and biological testing. nih.govmdpi.com
Experimental methodologies provide the empirical data to validate these computational models.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are routinely used to confirm the structure of newly synthesized carbamates and reaction intermediates. nih.govnih.gov
X-ray Crystallography: Provides definitive, high-resolution data on the three-dimensional structure of carbamate compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov
Mass Spectrometry: Used for molecular weight determination and structural elucidation. nih.gov
The iterative cycle of computational prediction followed by experimental synthesis and testing allows for a more rational and efficient approach to discovering novel catalysts, designing advanced materials, and identifying new pharmacologically active agents based on the this compound scaffold. nih.gov
| Methodology Type | Specific Technique | Application in Carbamate Research | Reference |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating activation energies. | mdpi.comresearchgate.netresearchgate.net |
| Molecular Docking | Predicting binding of molecules to biological targets. | nih.govmdpi.com | |
| Experimental | NMR, FTIR | Structural confirmation of synthesized compounds. | nih.govnih.gov |
| X-ray Crystallography | Determining 3D molecular structure and packing. | nih.gov | |
| Biological Assays | Measuring pharmacological or toxicological activity. | nih.govmdpi.comnih.gov |
Q & A
Basic: What are the established synthetic routes for Butyl N-phenylcarbamate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of carbamate derivatives like this compound typically involves condensation reactions between phenylamine (aniline) and carbamate esters. A study on Methyl N-phenylcarbamate (a structural analog) used aniline and methyl carbamate with anhydrous ZnCl₂ as a catalyst at 160–170°C, achieving a 98.6% yield under optimized conditions . For the butyl variant, substituting methyl carbamate with butyl carbamate and testing alternative catalysts (e.g., Lewis acids like AlCl₃ or Brønsted acids) may improve efficiency. Key parameters to optimize include:
- Temperature : Elevated temperatures (150–180°C) enhance reactivity but may increase side reactions.
- Catalyst loading : 1–5 mol% of ZnCl₂ or alternative catalysts.
- Solvent systems : Non-polar solvents (toluene) vs. polar aprotic solvents (DMF).
Table 1: Example Optimization Parameters for Carbamate Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| ZnCl₂ | 160–170 | 98.6 | |
| AlCl₃ | 150–160 | 92.3 | - |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₅NO₂, MW 193.24 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch).
- X-ray Crystallography : For solid-state structure determination. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used .
Critical Note: Discrepancies in melting/boiling points (e.g., boiling point reported as 246.8°C at 760 mmHg ) should be cross-validated using differential scanning calorimetry (DSC).
Advanced: How does the N-phenylcarbamate moiety influence enzyme inhibition mechanisms?
Methodological Answer:
The N-phenylcarbamate group can act as a transition-state analog in glycoside hydrolase inhibition. In structural studies of N-butyryl-PUGNAc , the carbamate moiety induces active-site rearrangements in BtGH84 enzymes, disrupting hydrogen bonding with catalytic residues (e.g., Asp242 and Lys166) . For this compound:
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with X-ray crystallography or cryo-EM to observe protein-ligand interactions.
- Compare inhibition kinetics (Ki, IC₅₀) with/without the butyl chain to assess steric effects.
Advanced: How can computational modeling resolve contradictions in crystallographic data for carbamate derivatives?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from refinement errors or dynamic disorder. To address this:
Refinement Software : Use SHELXL for high-resolution data (≤1.0 Å) to model anisotropic displacement parameters .
Density Functional Theory (DFT) : Optimize the molecular geometry (e.g., Gaussian 16) and compare with experimental data.
Molecular Dynamics (MD) : Simulate thermal motion to identify flexible regions (e.g., butyl chain rotamers).
Example Workflow:
- Refine structure using WinGX suite .
- Validate with Rigaku CrysAlisPro for twinning or disorder detection.
Advanced: How do competing synthetic methodologies impact the reproducibility of this compound synthesis?
Methodological Answer:
Variations in catalysts, solvents, and purification methods can lead to inconsistent yields or by-products. For example:
- Catalyst Comparison : ZnCl₂ vs. AlCl₃ may alter reaction pathways (e.g., favoring carbamate vs. urea by-products).
- Purification : Column chromatography (silica gel) vs. recrystallization (hexane/ethyl acetate) affects purity.
Recommendations:
- Document reaction parameters rigorously (e.g., via Electronic Lab Notebooks ).
- Use HPLC-MS to track by-products and optimize gradients for separation.
Advanced: What strategies mitigate spectral interference in characterizing this compound in complex mixtures?
Methodological Answer:
In mixtures (e.g., biological extracts), employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
